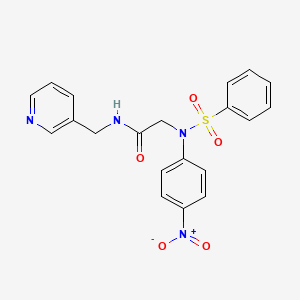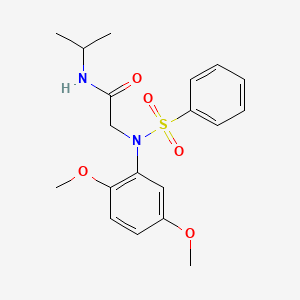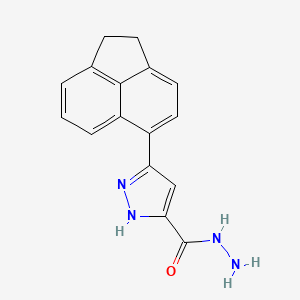![molecular formula C18H22N2O2 B5155018 N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide](/img/structure/B5155018.png)
N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide, also known as TBN or TBN-1, is a synthetic compound that belongs to the class of nicotinamide derivatives. It is used in scientific research as a tool compound to study the function of nicotinamide adenine dinucleotide (NAD+) and its role in cellular processes. TBN is a potent activator of the NAD+ biosynthesis pathway and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide activates the NAD+ biosynthesis pathway by inhibiting the activity of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. This leads to an increase in cellular NAD+ levels, which in turn activates various NAD+-dependent enzymes and signaling pathways.
Biochemical and Physiological Effects
N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide has been shown to have various biochemical and physiological effects. It has been shown to increase mitochondrial function, enhance DNA repair, and improve glucose metabolism. N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide has also been shown to have neuroprotective effects and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide is a potent activator of the NAD+ biosynthesis pathway and has been shown to have various biochemical and physiological effects. However, it is important to note that N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide is a synthetic compound and may have off-target effects. Additionally, N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide may not be suitable for all experimental systems and may require optimization of concentration and exposure time.
Direcciones Futuras
There are many potential future directions for research on N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide. One area of interest is the role of N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide in aging and age-related diseases. N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide has been shown to improve mitochondrial function and enhance DNA repair, which are both important factors in aging. Additionally, N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide may have potential therapeutic applications in diseases such as neurodegenerative disorders, cancer, and metabolic disorders. Further research is needed to fully understand the potential of N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide in these areas.
Métodos De Síntesis
N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide can be synthesized by reacting 4-tert-butylphenol with ethyl bromide to form 2-(4-tert-butylphenoxy)ethyl bromide. This intermediate is then reacted with nicotinamide in the presence of a base to form N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide.
Aplicaciones Científicas De Investigación
N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide is widely used in scientific research to study the role of NAD+ in cellular processes. It has been shown to activate the NAD+ biosynthesis pathway and increase cellular NAD+ levels. This has important implications for various cellular processes, including DNA repair, energy metabolism, and aging.
Propiedades
IUPAC Name |
N-[2-(4-tert-butylphenoxy)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)15-6-8-16(9-7-15)22-12-11-20-17(21)14-5-4-10-19-13-14/h4-10,13H,11-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDZHIMHAGCUIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-tert-butylphenoxy)ethyl]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylthio)-3-(2-methyl-2-propen-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5154940.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-1-naphthylacetamide](/img/structure/B5154943.png)


![ethyl 7-bromo-4,10-bis(4-methoxyphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5154969.png)
![2-(4-fluorophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5154977.png)


![2-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5154998.png)
![3-{[(4-methoxyphenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5155003.png)
![bis(4-propylbicyclo[2.2.2]oct-1-yl) spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5155016.png)
![1-benzyl-5-({1-[3-(3-methylphenoxy)propyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155034.png)

![2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5155058.png)